N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine
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Overview
Description
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine is a unique organic compound featuring a combination of pyrrole and benzothiazole rings, making it an interesting subject in the field of medicinal chemistry. This compound's distinct structure opens up a variety of research opportunities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, followed by the introduction of the pyrrole moiety. The final step usually involves acylation to introduce the glycine component under mild to moderate conditions, such as room temperature and using catalysts like DMAP (4-Dimethylaminopyridine) and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the production of this compound might employ continuous flow chemistry techniques for better yield and efficiency. Catalytic hydrogenation and automated synthesisers can also streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine can undergo various chemical reactions, including:
Oxidation: : Conversion into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the carbonyl group using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions often carried out with reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid) at room temperature.
Reduction: : Lithium aluminium hydride or sodium borohydride in dry ether.
Substitution: : Sodium hydride in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Corresponding alcohols or amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine is utilized in several research domains:
Chemistry: : Investigated for its potential to form complex molecular architectures.
Biology: : Examined for its biological activity, including potential antimicrobial properties.
Medicine: : Studied for therapeutic potentials, particularly in cancer research due to its ability to interact with biological macromolecules.
Industry: : Used in the development of new materials due to its unique structural properties.
Mechanism of Action
The mechanism by which N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine exerts its effects primarily involves its interaction with cellular proteins and enzymes. The compound can bind to specific molecular targets, influencing biochemical pathways and cellular functions. These interactions often involve the inhibition of key enzymes or modulation of receptor activities.
Comparison with Similar Compounds
Compared to similar compounds, N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine stands out due to its unique structural combination of pyrrole and benzothiazole. This distinct structure can impart unique biochemical properties, making it a valuable subject in research.
Similar Compounds
2-(2-Benzothiazolyl)thioacetic acid: : Lacks the pyrrole ring, differing in biochemical activity.
Benzothiazole-2-carbonylglycine: : Similar backbone but does not feature the pyrrole moiety.
N-(2-Benzothiazolyl)pyrrol-2-carboxamide: : Closely related but has a different substitution pattern.
Properties
IUPAC Name |
2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12(19)8-15-13(20)9-3-4-10-11(7-9)21-14(16-10)17-5-1-2-6-17/h1-7H,8H2,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPNHSVIBIHTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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